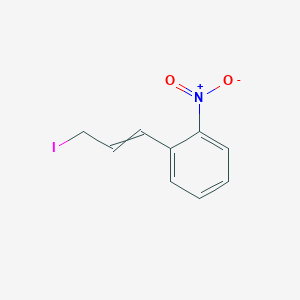![molecular formula C19H25N5 B14203808 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine CAS No. 849700-66-9](/img/structure/B14203808.png)
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine is a compound known for its versatile applications in various fields of chemistry and biology. This compound features a pyridine core substituted with two pyrazole groups, which are further modified with trimethyl groups. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-dibromomethylpyridine with 3,4,5-trimethyl-1H-pyrazole in the presence of a base. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may lead to the formation of partially or fully reduced pyrazole rings.
Aplicaciones Científicas De Investigación
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antileishmanial agent, the compound binds to the active site of the enzyme Leishmania major pteridine reductase 1 (Lm-PTR1), inhibiting its activity and thereby disrupting the parasite’s metabolic processes . The compound’s trimethylpyrazole groups enhance its binding affinity and specificity for the target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another versatile ligand used in coordination chemistry.
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine: Known for its applications in materials science.
Tris(3,5-dimethyl-1-pyrazolyl)methane: Used in the synthesis of boron-containing compounds.
Uniqueness
2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine stands out due to its unique combination of a pyridine core with trimethyl-substituted pyrazole groups. This structure imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
849700-66-9 |
|---|---|
Fórmula molecular |
C19H25N5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2,6-bis[(3,4,5-trimethylpyrazol-1-yl)methyl]pyridine |
InChI |
InChI=1S/C19H25N5/c1-12-14(3)21-23(16(12)5)10-18-8-7-9-19(20-18)11-24-17(6)13(2)15(4)22-24/h7-9H,10-11H2,1-6H3 |
Clave InChI |
WHTPDNOIVPSQOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)CC2=NC(=CC=C2)CN3C(=C(C(=N3)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
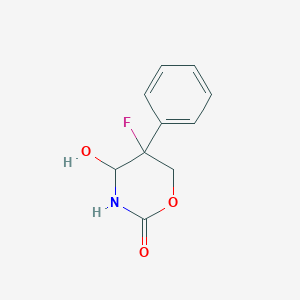
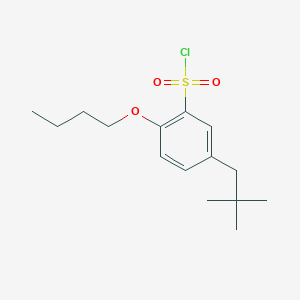
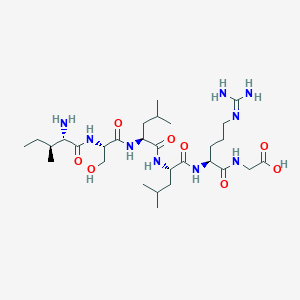
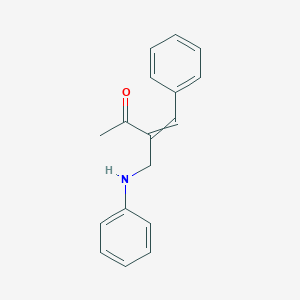
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
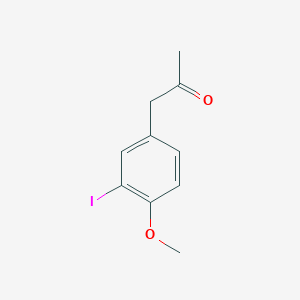
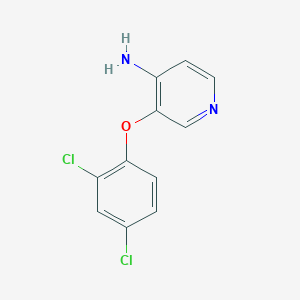
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
